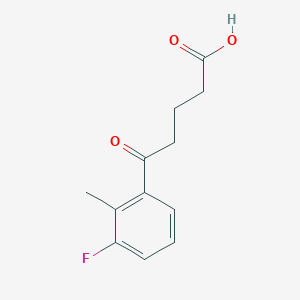
5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid” would likely be an organic compound consisting of a valeric acid backbone with a 3-fluoro-2-methylphenyl group attached at the 5-position.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-fluoro-2-methylphenyl group with a precursor to 5-oxovaleric acid. The exact method would depend on the available starting materials and the desired conditions for the reaction.Molecular Structure Analysis
The molecular structure of this compound could be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques would provide information on the bonding and arrangement of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It might undergo reactions typical of carboxylic acids, such as acid-base reactions, esterification, and decarboxylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques. These might include differential scanning calorimetry (DSC) for melting point determination, gas chromatography (GC) for boiling point determination, and solubility tests in various solvents.Applications De Recherche Scientifique
Metabolic Significance in Brown and Beige Adipose Tissue
5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid has been identified as a metabolite associated with the metabolic activities of brown and beige adipose tissues. These tissues, as distinct endocrine organs, are functionally linked to skeletal muscle and adipose tissue metabolism, as well as systemic energy expenditure. Metabolites like 5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid are synthesized in browning adipocytes and secreted, influencing the phenotype of white adipocytes and the mitochondrial oxidative energy metabolism in skeletal myocytes, both in vitro and in vivo. This metabolite plays a role in reducing adiposity, enhancing energy expenditure, and improving glucose and insulin homeostasis in obesity and diabetes models (Whitehead et al., 2021).
Role in Synthesis Processes
Photodynamic Therapy Potential
5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid may have implications in photodynamic therapy (PDT), specifically in the treatment of nasopharyngeal carcinoma. It induces protoporphyrin IX when used with 5-aminolevulinic acid, enhancing the efficacy of PDT. Its application shows promise in reducing cell viability in cancer cells, primarily through apoptosis (Betz et al., 2002).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. Material safety data sheets (MSDS) would provide information on hazards, handling, storage, and disposal.
Orientations Futures
Future research on this compound might involve studying its potential applications, such as its use in the synthesis of other compounds, its potential biological activity, or its physical properties.
Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For detailed information, it would be necessary to refer to specific studies or conduct experimental research.
Propriétés
IUPAC Name |
5-(3-fluoro-2-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-8-9(4-2-5-10(8)13)11(14)6-3-7-12(15)16/h2,4-5H,3,6-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHESMXJVZMIJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

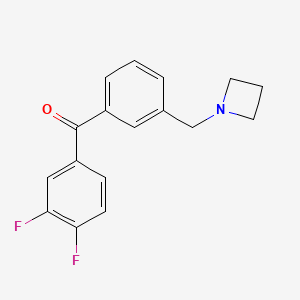
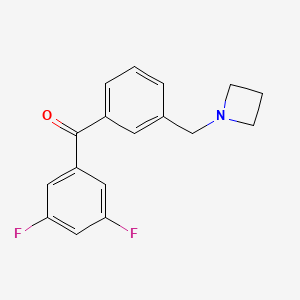
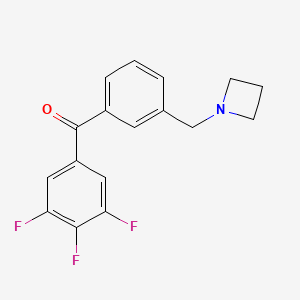
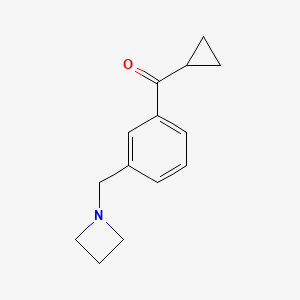
![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)
![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325727.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)
![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325733.png)
![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325735.png)
![2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325736.png)
![3,5-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325738.png)
![Ethyl 5-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-5-oxovalerate](/img/structure/B1325740.png)